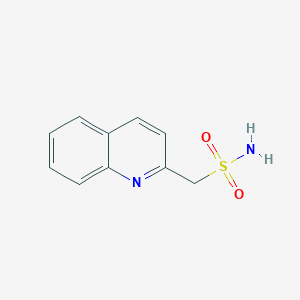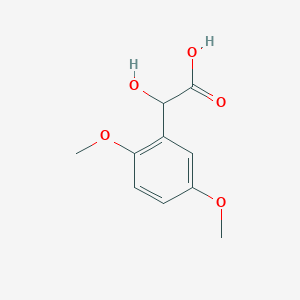![molecular formula C7H13N3O B15310110 (3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one](/img/no-structure.png)
(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one is a complex organic compound with a unique structure that includes an imidazolidine ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the imidazolidine ring, followed by further functionalization to introduce the methyl group and complete the pyridine ring fusion. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which (3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Azacoumestans: These compounds also share structural similarities and are studied for their potential therapeutic applications.
Uniqueness
What sets (3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one apart from similar compounds is its unique combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C7H13N3O |
|---|---|
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
(3aR,7aS)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C7H13N3O/c1-10-6-2-3-8-4-5(6)9-7(10)11/h5-6,8H,2-4H2,1H3,(H,9,11)/t5-,6+/m1/s1 |
Clave InChI |
FPHXPEVYGTUARP-RITPCOANSA-N |
SMILES isomérico |
CN1[C@H]2CCNC[C@H]2NC1=O |
SMILES canónico |
CN1C2CCNCC2NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane](/img/structure/B15310030.png)
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide](/img/structure/B15310034.png)
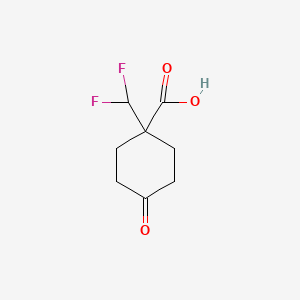

aminehydrochloride](/img/structure/B15310045.png)
![rac-tert-butyl (1R,6S,7S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B15310047.png)
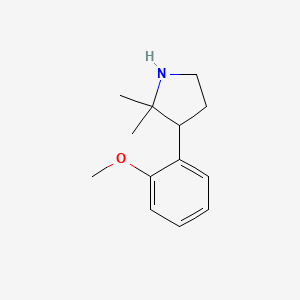
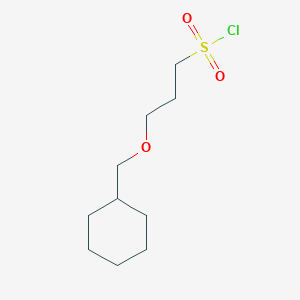
![1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine](/img/structure/B15310058.png)
